dodoviscin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

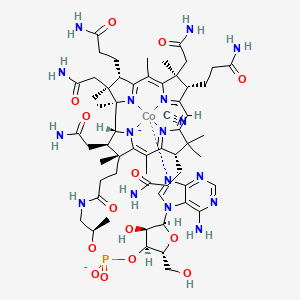

Dodoviscin A is a natural product found in Dodonaea viscosa . It is a pigmentation-altering agent that can inhibit melanin biosynthesis induced by 3-isobutyl-1-methylxanthine and PD98059 .

Molecular Structure Analysis

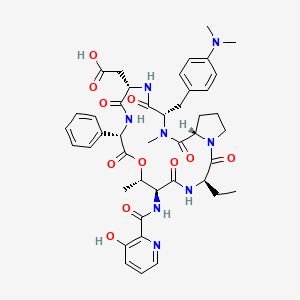

This compound has a molecular formula of C27H32O9 . Its structure includes a chromen-4-one moiety and two phenyl groups, which are substituted with hydroxy and methoxy groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 500.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . Its exact mass and monoisotopic mass are 500.20463259 g/mol .Scientific Research Applications

Inhibition of Melanogenesis : Dodoviscin A has been found to inhibit melanin biosynthesis in B16-F10 melanoma cells. This suggests its potential as a pigmentation-altering agent for cosmetic and therapeutic applications, particularly in treating hyperpigmentation-related diseases such as melasma, freckles, and chloasma (Yan et al., 2013).

Promotion of Adipocyte Differentiation : this compound, along with other compounds from Dodonaea viscosa, has been shown to promote adipocyte differentiation, characterized by increased triglyceride levels in 3T3L1 cells. This indicates a potential role in metabolic research related to adipogenesis (Zhang et al., 2012).

Potential as an ERK2 Inhibitor : In a study focusing on extracellular signal-regulated protein kinase 2 (ERK2) inhibitors, this compound was identified through virtual screening and demonstrated acceptable inhibitory activity on ERK2. This suggests its potential use in targeting ERK2, which is significant in various signaling pathways and diseases (Yang et al., 2022).

Mechanism of Action

Target of Action

Dodoviscin A primarily targets tyrosinase , an enzyme crucial for melanin production . It also exhibits inhibitory activity on extracellular signal-regulated protein kinase 2 (ERK2) .

Mode of Action

This compound interacts with its targets by suppressing their activity. It inhibits melanin production in B16-F10 melanoma cells by suppressing mushroom tyrosinase activity . It also inhibits the phosphorylation of cAMP response element-binding protein, induced by 3-isobutyl-1-methylxanthine and forskolin . In the case of ERK2, this compound exhibits inhibitory activity, with an IC50 value of 10.79 μm .

Biochemical Pathways

This compound affects the melanin biosynthesis pathway by inhibiting tyrosinase, thereby reducing melanin production . The inhibition of ERK2 suggests potential effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

Its inhibitory activity on erk2 suggests that it has sufficient bioavailability to exert its effects at the cellular level .

Result of Action

The primary result of this compound’s action is the alteration of pigmentation, achieved by inhibiting melanin production in melanoma cells . Its inhibitory activity on ERK2 also suggests potential anti-proliferative effects .

Action Environment

As a natural product isolated from the aerial parts of dodonaea viscosa , it may be influenced by factors such as temperature, pH, and light exposure

properties

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-5-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O9/c1-13(2)18(29)10-16-9-17(8-15(22(16)31)7-6-14(3)12-28)25-27(35-5)24(33)21-20(36-25)11-19(30)26(34-4)23(21)32/h8-9,11,14,18,28-32H,1,6-7,10,12H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFIZXLDARFSIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC(C(=C)C)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Dodoviscin A exert its anti-melanogenic effects?

A1: this compound inhibits melanin production in B16-F10 melanoma cells, which are commonly used to study pigmentation. [] It does this through multiple mechanisms:

- Tyrosinase Inhibition: this compound directly inhibits tyrosinase activity, an essential enzyme in melanin synthesis. [] It reduces both the activity of mushroom tyrosinase in a cell-free system and the activity and expression of mature tyrosinase protein in cells. []

- cAMP Pathway Modulation: this compound suppresses the phosphorylation of cAMP response element binding protein (CREB) induced by forskolin and 3-isobutyl-1-methylxanthine (IBMX). [] This suggests that it interferes with the cAMP signaling pathway, which plays a crucial role in melanogenesis.

Q2: Has this compound demonstrated activity against any specific proteins or pathways beyond melanogenesis?

A2: Yes, recent research suggests that this compound exhibits inhibitory activity against extracellular signal-regulated kinase 2 (ERK2). [] ERK2 is a key protein kinase involved in cell growth, differentiation, and survival, making it a relevant target for various therapeutic areas. While the study identified this compound through virtual screening and confirmed its activity in vitro, further research is needed to fully understand its mechanism of action and potential therapeutic implications. []

Q3: What are the potential applications of this compound based on the current research?

A3: While further research is necessary, this compound shows promise in two main areas:

- Hyperpigmentation Disorders: Its inhibitory effect on melanin production suggests potential as a therapeutic agent for hyperpigmentation disorders like melasma, freckles, and chloasma. [] Further research could explore its efficacy and safety in relevant in vivo models and potentially clinical trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B577464.png)

![(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene](/img/structure/B577469.png)